molecular formula C16H14O3 B564373 Fenbufen-d9 CAS No. 1189940-96-2

Fenbufen-d9

Cat. No.: B564373
CAS No.: 1189940-96-2
M. Wt: 263.34
InChI Key: ZPAKPRAICRBAOD-LOIXRAQWSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Fenbufen-d9, like Fenbufen, interacts with enzymes such as COX-1 and COX-2, inhibiting their activities . The IC50 values for COX-1 and COX-2 are 3.9 μM and 8.1 μM, respectively . Fenbufen also exhibits inhibitory activity against caspases, including caspase-1, 3, 4, 5, and 9 .

Cellular Effects

This compound, similar to Fenbufen, has significant effects on various types of cells and cellular processes . It has been shown to ameliorate the severity of severe acute pancreatitis (SAP) and decrease the serum levels of lipase and amylase . In vitro and in vivo data demonstrated that Fenbufen inhibited the activation of caspase-1 and caspase-11, decreasing the levels of IL-1β, IL-18, and GSDMD .

Molecular Mechanism

The molecular mechanism of this compound is believed to be similar to that of Fenbufen. Fenbufen acts by preventing cyclooxygenase from producing prostaglandins which can cause inflammation . It’s also known to inhibit the activation of caspases, which play a crucial role in programmed cell death or apoptosis .

Dosage Effects in Animal Models

The effects of this compound in different dosages in animal models are not explicitly documented. Fenbufen has been shown to have potent activity in various animal models, including carageenin edema, UV erythema, and adjuvant arthritis .

Metabolic Pathways

This compound is expected to follow similar metabolic pathways as Fenbufen. Fenbufen is known to be metabolized to form [1,1’-biphenyl]-4-acetic acid (BPAA), which is believed to be responsible for its anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenbufen can be synthesized by acylation of biphenyl with succinic anhydride under Friedel-Crafts conditions . The deuterated version, Fenbufen-d9, involves the incorporation of deuterium atoms into the Fenbufen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms at the desired positions in the molecule .

Chemical Reactions Analysis

Types of Reactions

Fenbufen-d9, like its non-deuterated counterpart, undergoes various chemical reactions including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Fenbufen-d9 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies of drug metabolism and pharmacokinetics. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Fenbufen-d9 is similar to other NSAIDs such as:

  • Ibuprofen
  • Naproxen
  • Ketoprofen
  • Fenoprofen

Uniqueness

What sets this compound apart from these compounds is its deuterated nature, which provides unique advantages in scientific research. The incorporation of deuterium atoms can lead to differences in metabolic pathways and stability, making it a valuable tool for studying drug metabolism and pharmacokinetics .

This compound’s unique properties make it an important compound in both research and industrial applications, providing insights into the behavior of NSAIDs and aiding in the development of new therapeutic strategies.

Properties

IUPAC Name

4-oxo-4-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKPRAICRBAOD-LOIXRAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C(=O)CCC(=O)O)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A 135 g. portion of aluminum chloride is dissolved in 500 ml. of nitrobenzene, the solution being held below 10°C. by external cooling. A finely ground mixture of 50 g. of succinic anhydride and 75 g. of biphenyl is added to the stirred solution, the temperature being held below 10°C. It is then held at room temperature for 4 days. After pouring the reaction mixture into a solution of 150 ml. of concentrated hydrochloric acid in one liter of ice water, the nitrobenzene is removed by steam distillation. The solid is collected, dissolved in 4 liters of 3% hot sodium carbonate solution, clarified and reprecipitated by the addition of excess 6N sulfuric acid solution. The crude product is collected, dried, and recrystallized from ethanol to give the pure product, melting point 185°-187°C.
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